molecular formula C5H12O2S2 B014323 1-Methylsulfonylsulfanylbutane CAS No. 52017-46-6

1-Methylsulfonylsulfanylbutane

Cat. No. B014323
CAS RN: 52017-46-6
M. Wt: 168.3 g/mol
InChI Key: XNXYUWGNEFXGJI-UHFFFAOYSA-N
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Description

Organosulfur compounds play a crucial role in various fields of chemistry and biology. They are integral to pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The study of organosulfur compounds, including sulfones and sulfoxides, has led to advancements in synthesis methods and understanding of their chemical behavior.

Synthesis Analysis

The synthesis of organosulfur compounds often involves strategies to incorporate the sulfur atom into organic frameworks with high precision. For example, the use of trifluoromethanesulfonic acid has been analyzed for its efficiency in promoting electrophilic aromatic substitution reactions, a common method for synthesizing sulfone derivatives (Kazakova & Vasilyev, 2017).

Molecular Structure Analysis

The molecular structure of organosulfur compounds is determined by techniques such as NMR and IR spectroscopy. These methods allow for the observation of cationic species generated from organic molecules, which are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

Organosulfur compounds undergo various chemical reactions, including oxidation and reduction, that are essential for their application in synthetic chemistry. For example, nonradical oxidation processes have been investigated for the degradation of organic pollutants, demonstrating the chemical versatility of sulfone and sulfoxide groups (Ding et al., 2020).

Scientific Research Applications

Flow Chemistry and Micro-Scale Synthesis

Research in flow chemistry has explored the synthesis of imidazole-based ionic liquids using different alkylating agents, including sulfones. These studies aim to improve the safety and efficiency of chemical reactions, highlighting the potential of sulfones in facilitating chemical syntheses under flow conditions (Löwe et al., 2010).

Organic Synthesis and Sulfone Protection

Sulfones have been applied in the development of new methods for protecting sulfonic acids, demonstrating their utility in the synthesis of taurine derivatives and potentially streamlining organic synthesis processes (Seeberger et al., 2007).

Environmental Impact Assessment

The environmental impact and ecotoxicity of sulfone-containing compounds, such as metsulfuron-methyl-based herbicides, have been assessed in soil fauna. These studies contribute to a better understanding of the ecological effects of such compounds, informing safer agricultural practices (De Santo et al., 2019).

Electrochemistry and Materials Science

In materials science, sulfones have been investigated as separators in zinc–air cells, demonstrating their effectiveness in preventing cation permeation and enhancing cell capacity. This research highlights the potential of sulfones in developing more efficient energy storage devices (Dewi et al., 2003).

Advanced Chemical Reactions

Studies on the direct C-H methylsulfonylation of alkenes with the insertion of sulfur dioxide showcase the versatility of sulfones in chemical transformations, offering new pathways for the synthesis of complex molecules (He et al., 2019).

properties

IUPAC Name

1-methylsulfonylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S2/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXYUWGNEFXGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylsulfonylsulfanylbutane

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